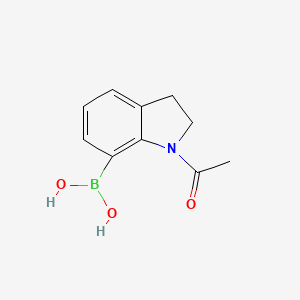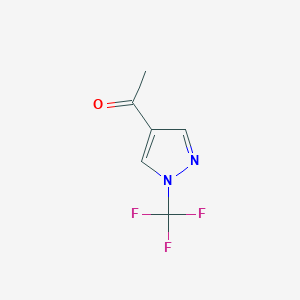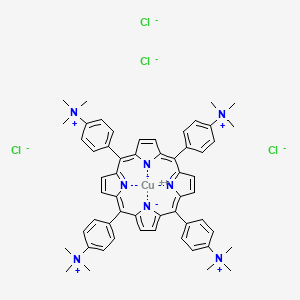
3-(Thiazol-2-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiazol-2-yl)propanenitrile is an organic compound featuring a thiazole ring attached to a propanenitrile group Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-yl)propanenitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with thiourea, followed by subsequent reactions to introduce the nitrile group. The reaction conditions often involve heating in the presence of a base such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize yield and purity. The process involves precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Thiazol-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typical reducing conditions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiazoles.
Wissenschaftliche Forschungsanwendungen
3-(Thiazol-2-yl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the biological activity of thiazole derivatives.
Medicine: Explored for its potential in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other materials requiring specific chemical properties.
Wirkmechanismus
The biological activity of 3-(Thiazol-2-yl)propanenitrile is primarily due to its interaction with cellular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Thiazol-2-yl)acetonitrile
- 3-(Thiazol-4-yl)propanenitrile
- 2-(Thiazol-5-yl)propanenitrile
Uniqueness
3-(Thiazol-2-yl)propanenitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other thiazole derivatives, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development.
Eigenschaften
IUPAC Name |
3-(1,3-thiazol-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFZXLFQMGLRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)






![3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)
![9-Bromo-5H-benzo[b]carbazole](/img/structure/B12955516.png)


![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)

